A Technical Guide to the Therapeutic Potential of ((2,6-Dichlorophenyl)sulfonyl)methionine: A Novel Investigational Compound
A Technical Guide to the Therapeutic Potential of ((2,6-Dichlorophenyl)sulfonyl)methionine: A Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel compound, ((2,6-Dichlorophenyl)sulfonyl)methionine. While direct research on this specific molecule is not yet prevalent in publicly accessible literature, its structural components—a dichlorophenyl group, a sulfonyl moiety, and a methionine core—suggest a rich and diverse pharmacological potential. This document will deconstruct the molecule to its constituent parts, analyze their known biological activities, and from this foundation, project potential mechanisms of action, therapeutic targets, and a strategic framework for its investigation and development as a therapeutic agent. We will delve into hypothetical signaling pathways, propose detailed experimental protocols for validation, and present a scientifically grounded perspective on the future of this promising chemical entity.
Introduction: Unveiling a Candidate Molecule
In the landscape of drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. The molecule ((2,6-Dichlorophenyl)sulfonyl)methionine emerges as a compelling candidate for investigation, integrating three key structural motifs with established roles in medicinal chemistry.
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The Sulfonyl Group: A cornerstone of numerous FDA-approved drugs, the sulfonyl group is a bioisostere for other functional groups and can modulate a molecule's solubility and acid-base properties.[1] It is known to form hydrogen bonds with biological targets, enhancing binding affinity and is a key component in a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3]
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Methionine: An essential sulfur-containing amino acid, methionine is fundamental to protein synthesis and various metabolic processes.[4][5] Its derivatives are explored as therapeutic agents and drug precursors, targeting metabolic pathways.[4]
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The Dichlorophenyl Group: The presence of a dichlorinated phenyl ring can significantly influence a molecule's pharmacokinetic profile, enhancing metabolic stability and membrane permeability. This moiety is found in various approved drugs, contributing to their efficacy.
The convergence of these three components in a single molecule suggests a high potential for novel biological activity. This guide will serve as a foundational document for researchers embarking on the exploration of ((2,6-Dichlorophenyl)sulfonyl)methionine, providing a roadmap for its systematic evaluation.
Projected Therapeutic Arenas and Mechanistic Hypotheses
Based on the structural alerts embedded within ((2,6-Dichlorophenyl)sulfonyl)methionine, we can hypothesize its potential utility in several key therapeutic areas.
Oncology
The sulfonyl and sulfonamide moieties are present in a variety of anticancer drugs.[2] These compounds can exert their effects through the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Hypothesized Mechanism of Action: Inhibition of Carbonic Anhydrases
Certain carbonic anhydrase (CA) isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell invasion and metastasis. Sulfonamides are a well-known class of CA inhibitors.
Signaling Pathway: Disruption of pH Regulation in Cancer Cells
Caption: Postulated inhibition of the NF-κB signaling cascade.
Proposed Experimental Workflows
A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic potential of ((2,6-Dichlorophenyl)sulfonyl)methionine.
In Vitro Characterization
Objective: To determine the foundational biochemical and cellular activities of the compound.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
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Reagents and Materials:
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Purified human carbonic anhydrase isoforms (e.g., CA II, CA IX).
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Substrate: 4-Nitrophenyl acetate (NPA).
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((2,6-Dichlorophenyl)sulfonyl)methionine stock solution in DMSO.
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Assay buffer (e.g., Tris-HCl).
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96-well microplate reader.
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Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
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In a 96-well plate, add the enzyme solution to each well.
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Add the diluted compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time.
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Initiate the reaction by adding the NPA substrate.
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Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Experimental Protocol: NF-κB Reporter Assay
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Cell Line: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB.
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Procedure:
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of ((2,6-Dichlorophenyl)sulfonyl)methionine for 1-2 hours.
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Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
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After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).
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Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay).
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Calculate the dose-dependent inhibition of NF-κB activity.
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Experimental Workflow Diagram
Caption: A streamlined workflow for the initial in vitro evaluation.
In Vivo Evaluation
Following promising in vitro results, the focus should shift to in vivo models to assess efficacy and safety.
Experimental Protocol: Xenograft Tumor Model (Oncology)
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Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).
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Procedure:
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Implant human cancer cells (e.g., a line known to overexpress CA IX) subcutaneously into the flanks of the mice.
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Allow tumors to reach a palpable size (e.g., 100-150 mm³).
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Randomize mice into treatment and control groups.
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Administer ((2,6-Dichlorophenyl)sulfonyl)methionine or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule.
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Measure tumor volume and body weight regularly.
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At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, biomarker analysis).
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Experimental Protocol: LPS-Induced Endotoxemia Model (Inflammation)
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Animal Model: C57BL/6 mice.
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Procedure:
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Pre-treat mice with ((2,6-Dichlorophenyl)sulfonyl)methionine or vehicle control.
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After a specified time, administer a sublethal dose of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
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Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
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Monitor for clinical signs of inflammation.
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Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data should be systematically organized.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target/Pathway | Result (IC50/EC50) |
| Biochemical | Carbonic Anhydrase II | > 50 µM |
| Biochemical | Carbonic Anhydrase IX | 0.5 µM |
| Cell-Based | NF-κB Reporter (TNF-α) | 1.2 µM |
| Cell Viability | HEK293 | > 100 µM |
Table 2: Hypothetical In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound | 10 | 800 ± 150 | 46.7% |
| Compound | 30 | 450 ± 100 | 70.0% |
Conclusion and Future Directions
The novel chemical entity ((2,6-Dichlorophenyl)sulfonyl)methionine stands as a promising candidate for therapeutic development, primarily in the fields of oncology and inflammatory diseases. Its rational design, based on the integration of proven pharmacophores, provides a strong foundation for its investigation. The proposed experimental workflows offer a clear path for elucidating its mechanism of action and evaluating its preclinical efficacy and safety.
Future research should focus on lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and pharmacodynamic studies, and the exploration of its potential in other therapeutic areas where its constituent moieties have shown promise, such as in metabolic and infectious diseases. The journey from a promising molecule to a clinical candidate is arduous, but the scientific rationale underpinning ((2,6-Dichlorophenyl)sulfonyl)methionine makes it a worthy endeavor for the drug discovery community.
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